molecular formula C17H24ClNO B2464279 (9S,13S,14S)-3-Methoxymorphinan hydrochloride CAS No. 911457-00-6

(9S,13S,14S)-3-Methoxymorphinan hydrochloride

Cat. No.: B2464279
CAS No.: 911457-00-6
M. Wt: 293.84
InChI Key: IBNAJETZECTKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9S,13S,14S)-3-Methoxymorphinan hydrochloride is a chemical compound that belongs to the morphinan class of alkaloids. This compound is known for its complex structure and significant pharmacological properties. It is primarily used in scientific research due to its unique chemical and biological activities.

Properties

IUPAC Name

4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.ClH/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13;/h5-6,11,14,16,18H,2-4,7-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNAJETZECTKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S,13S,14S)-3-Methoxymorphinan hydrochloride typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the following steps:

    Formation of the Morphinan Skeleton: This step involves the construction of the core morphinan structure through a series of cyclization reactions.

    Methoxylation: Introduction of the methoxy group at the 3-position is achieved through methylation reactions using reagents like methyl iodide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch Processing: Large-scale reactors are used to carry out the reactions under controlled temperatures and pressures.

    Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

N-Alkylation Reactions

The tertiary amine at position 17 undergoes alkylation under basic conditions, enabling the introduction of substituents. This reaction is critical for generating analogs with modified pharmacological profiles.

Key Example:

  • Reagents : [²H₃]Methyl iodide, sodium tert-butoxide, DMF

  • Conditions : 10–20°C, 1 hour

  • Product : Deuterated N-methyl derivative

  • Work-up : Extraction with toluene/water, isolation of organic layer

  • Yield : Not explicitly stated, but reaction completion confirmed via NMR .

Tabulated Alkylation Reactions:

ReagentBaseSolventTemp (°C)Time (h)ProductSource
[²H₃]Methyl iodideNaOtBuDMF10–201N-([²H₃]methyl)-3-methoxymorphinan
Allyl bromideK₂CO₃DMF80717-Allyl derivative
(2-Phenylethyl) chlorideK₂CO₃DMF15015N-(2-Phenylethyl) analog

Demethylation of the 3-Methoxy Group

The 3-methoxy group can be cleaved under acidic or reductive conditions to yield 3-hydroxymorphinan derivatives, which are intermediates for further functionalization.

Example from Dextromethorphan Metabolism:

  • Reagents : 48% HBr

  • Conditions : Reflux, overnight

  • Product : (9S,13S,14S)-3-Hydroxymorphinan hydrobromide

  • Application : Key intermediate for synthesizing iodinated or brominated analogs .

Oxidation Reactions

The morphinan scaffold undergoes oxidation at the nitrogen or aromatic ring, producing metabolites or impurities.

Documented Oxidized Derivatives:

ProductOxidizing AgentConditionsSource
Dextromethorphan N-Oxide HClH₂O₂/O₂Not specified
10-Ketomorphinan derivativeAir/OxidationDuring storage

Acid-Base Reactions

The hydrochloride salt form undergoes reversible dissociation in aqueous solutions, affecting solubility and reactivity:
(9S,13S,14S)-3-MethoxymorphinanHCl(9S,13S,14S)-3-Methoxymorphinan++Cl\text{(9S,13S,14S)-3-Methoxymorphinan} \cdot \text{HCl} \rightleftharpoons \text{(9S,13S,14S)-3-Methoxymorphinan}^+ + \text{Cl}^-

  • Solubility : 10 mg/mL in water .

  • pKa : Estimated ~9.5 (tertiary amine).

Stereospecific Reactivity

The (9S,13S,14S) configuration imposes steric constraints, limiting reaction pathways:

  • Epoxidation : Fails at C4–C5 due to steric hindrance .

  • N-Substitution : Favors small alkyl groups (e.g., methyl, allyl) .

Table: Key Synthetic Routes to this compound

Starting MaterialKey StepsReagents/ConditionsYieldSource
DextromethorphanDemethylation → N-Alkylation → Salt formationHBr, NaOtBu, HCl gas~60%
Morphinan-3-olMethylation with methyl iodideK₂CO₃, DMF, 80°C50–70%

Stability Under Thermal/Photolytic Conditions

  • Thermal Degradation : Decomposes above 247°C (melting point) .

  • Photolysis : No data reported; stable under standard lab lighting .

Scientific Research Applications

(9S,13S,14S)-3-Methoxymorphinan hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in pain management and neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (9S,13S,14S)-3-Methoxymorphinan hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to opioid receptors, which are involved in pain modulation and other physiological processes. The binding of this compound to these receptors triggers a cascade of intracellular events that result in its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Morphine: Another well-known morphinan alkaloid with potent analgesic properties.

    Codeine: A less potent morphinan derivative used for mild to moderate pain relief.

    Dextromethorphan: A morphinan compound used as a cough suppressant.

Uniqueness

(9S,13S,14S)-3-Methoxymorphinan hydrochloride is unique due to its specific stereochemistry and the presence of the methoxy group at the 3-position. This structural feature contributes to its distinct pharmacological profile and differentiates it from other morphinan derivatives.

Biological Activity

(9S,13S,14S)-3-Methoxymorphinan hydrochloride, commonly referred to as 3-methoxymorphinan, is a morphinan derivative primarily recognized as an inactive metabolite of dextromethorphan. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and analgesia. This article provides a detailed examination of its biological activity, supported by data tables and case studies.

PropertyValue
Molecular FormulaC17H23NO
Molecular Weight257.37 g/mol
CAS Number1531-23-3
Topological Polar Surface Area21.3 Ų
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2

3-Methoxymorphinan acts primarily as a local anesthetic and has been shown to exert neuroprotective effects. It is metabolized from dextromethorphan via O-demethylation and further metabolized to dextrorphan, which has notable neuroprotective properties . The compound exhibits activity at various receptors, including NMDA and opioid receptors, although its potency is significantly lower compared to its parent compounds.

Analgesic Effects

Research indicates that 3-methoxymorphinan demonstrates local anesthetic effects comparable to traditional anesthetics like lidocaine. In a study assessing the efficacy of dextromethorphan and its metabolites in nerve blockade models, it was found that:

  • Potency Ranking : Lidocaine > Dextromethorphan > 3-Methoxymorphinan > Dextrorphan
  • Both dextrorphan and 3-methoxymorphinan exhibited longer durations of action compared to lidocaine .

Neuroprotective Properties

In animal models, dextrorphan has been noted for its neuroprotective potential against excitotoxicity and oxidative stress. The role of 3-methoxymorphinan as a metabolite suggests it may contribute to these effects indirectly through its conversion to dextrorphan .

Case Study 1: Local Anesthetic Efficacy

A study evaluated the local anesthetic effects of dextromethorphan and its metabolites on sciatic nerve blockades in rats. The results highlighted that:

  • Dextromethorphan showed significant local anesthetic properties.
  • 3-Methoxymorphinan produced dose-related effects on motor function and nociception.
  • The duration of action for both metabolites was longer than that of lidocaine .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural identity and purity of (9S,13S,14S)-3-Methoxymorphinan hydrochloride?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and substituent positions (e.g., methoxy group at C3, methyl group at N17) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity. Compare retention times with reference standards .
  • Melting Point Analysis : The compound exhibits a melting point range of 252–254°C, which serves as a preliminary purity indicator .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Avoid dust formation and inhalation by using fume hoods and personal protective equipment (PPE). For spills, collect mechanically and dispose of as hazardous waste .
  • Storage : Store in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at -20°C to prevent degradation. Monitor for hygroscopicity due to its hydrochloride salt form .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Critical Properties :

  • Molecular Weight: 315.8 g/mol (calculated from formula C18_{18}H25_{25}NO·HCl) .
  • Solubility: Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO) for in vitro assays .
  • Optical Activity: The (9S,13S,14S) configuration confers stereospecific interactions with opioid receptors, necessitating enantiopure synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacological data (e.g., receptor binding affinities) for this compound?

  • Approach :

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., [3H][^3H]-naloxone for μ-opioid receptors) with standardized protocols (pH 7.4, 25°C) to minimize variability .
  • Metabolite Interference : Employ LC-MS to verify compound stability in assay buffers and rule out metabolite-driven artifacts .
  • Comparative Studies : Benchmark against structurally related compounds (e.g., dextromethorphan hydrobromide) to validate assay sensitivity .

Q. What strategies are effective for studying the metabolic pathways of this compound in preclinical models?

  • Methodology :

  • In Vitro Incubations : Use liver microsomes or hepatocytes with NADPH cofactors to identify phase I metabolites (e.g., demethylation at C3) .
  • High-Resolution Mass Spectrometry (HRMS) : Apply exact mass analysis (e.g., Q-TOF instruments) to detect metabolites with a mass accuracy of <5 ppm. Reference databases for morphinan derivatives .
  • Isotopic Labeling : Synthesize deuterated analogs to track metabolic transformations and quantify clearance rates .

Q. How can researchers optimize experimental designs to assess the compound’s selectivity for opioid receptor subtypes?

  • Experimental Design :

  • Cell-Based Assays : Use transfected HEK293 cells expressing human μ-, δ-, or κ-opioid receptors. Measure cAMP inhibition or β-arrestin recruitment via luminescence .
  • Positive/Negative Controls : Include naloxone (pan-antagonist) and receptor-subtype-specific agonists (e.g., DAMGO for μ-opioid) .
  • Data Normalization : Express results as % efficacy relative to reference ligands to account for inter-experimental variability .

Regulatory and Safety Considerations

Q. What regulatory classifications apply to this compound in academic research settings?

  • Classification : The compound is not classified as hazardous under GHS, but its structural similarity to controlled substances (e.g., dextromethorphan) may require DEA licensing for procurement .
  • Documentation : Maintain records of synthesis protocols, purity certificates, and institutional review board (IRB) approvals for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.